N-[(Z)-naphthalen-1-ylmethylideneamino]-2H-tetrazol-5-amine
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Overview
Description
N-[(Z)-naphthalen-1-ylmethylideneamino]-2H-tetrazol-5-amine is a complex organic compound that features a naphthalene ring, a Schiff base, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-naphthalen-1-ylmethylideneamino]-2H-tetrazol-5-amine typically involves the condensation of naphthalen-1-ylmethylamine with 2H-tetrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the Schiff base. Common solvents used in this reaction include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-naphthalen-1-ylmethylideneamino]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene ring or the tetrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-[(Z)-naphthalen-1-ylmethylideneamino]-2H-tetrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(Z)-naphthalen-1-ylmethylideneamino]-2H-tetrazol-5-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its Schiff base and tetrazole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethylamine: A precursor in the synthesis of the target compound.
2H-tetrazol-5-amine: Another precursor used in the synthesis.
Schiff bases: Compounds with similar imine functional groups.
Tetrazoles: Compounds containing the tetrazole ring structure.
Uniqueness
N-[(Z)-naphthalen-1-ylmethylideneamino]-2H-tetrazol-5-amine is unique due to the combination of the naphthalene ring, Schiff base, and tetrazole ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Properties
IUPAC Name |
N-[(Z)-naphthalen-1-ylmethylideneamino]-2H-tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-2-7-11-9(4-1)5-3-6-10(11)8-13-14-12-15-17-18-16-12/h1-8H,(H2,14,15,16,17,18)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRQFOMBPEJNN-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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